![molecular formula C12H22N2O3 B2763650 Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate CAS No. 1510224-18-6](/img/structure/B2763650.png)

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

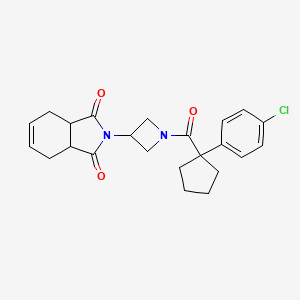

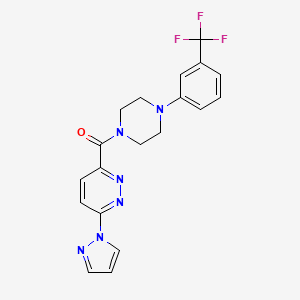

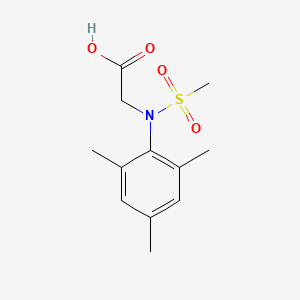

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It has a molecular weight of 242.31 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate consists of 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis Routes and Derivation for Novel Compounds : Meyers et al. (2009) discuss efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. This compound and its intermediates offer convenient entry points to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure Characterization : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the target compound, as a cyclic amino acid ester. The product's structure was determined via single crystal X-ray diffraction analysis, highlighting its potential for detailed molecular studies (Moriguchi et al., 2014).

Use in Creating Masked Dipoles for Cycloaddition Reactions : Yadav and Sriramurthy (2005) reported that 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine, similar to the target compound, reacted efficiently with nitriles and carbonyl substrates to generate various products. These compounds were used for formal [3 + 2] and [4 + 2] cycloaddition reactions, demonstrating their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Pharmaceutical and Biomedical Research

Synthesis of Boc-Protected Amines : Lebel and Leogane (2005) described a method for forming tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. This process, relevant to the synthesis of compounds like tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, is significant in the creation of protected amino acids for pharmaceutical applications (Lebel & Leogane, 2005).

Azetidine-2-carboxylic Acid in Garden Beets : Rubenstein et al. (2006) identified Azetidine-2-carboxylic acid (L-Aze), a toxic and teratogenic non-protein amino acid, in garden beets. This research is relevant as L-Aze shares structural similarities with tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate, and the study provides insight into the biological occurrence and potential effects of similar compounds (Rubenstein et al., 2006).

Synthesis of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) synthesized Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, which are structurally similar to tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate. These chimeras were designed as tools for studying the influence of conformation on peptide activity, highlighting the compound's relevance in biochemical research (Sajjadi & Lubell, 2008).

Orientations Futures

Future research could focus on the synthesis and characterization of Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate and its derivatives. For instance, a recent paper described a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . Such research could provide valuable insights into the properties and potential applications of these compounds.

Propriétés

IUPAC Name |

tert-butyl 3-(oxolan-3-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-10(7-14)13-9-4-5-16-8-9/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXMWUVMJOWEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2763570.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)

![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)